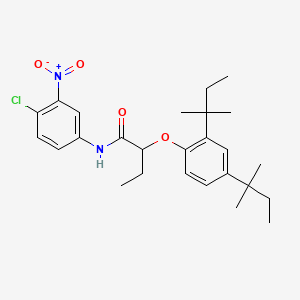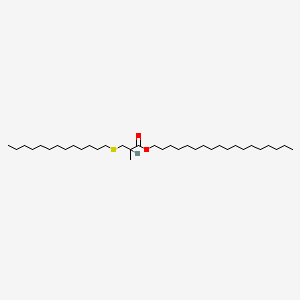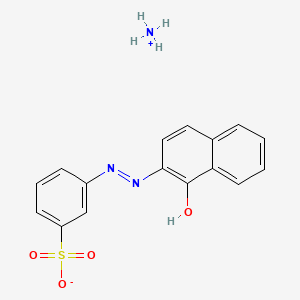
2-(2,2-Diethoxy-1-methylethylidene)-1,1,1-trimethyl-1lambda(5)-diazane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,2-Diethoxy-1-methylethylidene)-1,1,1-trimethyl-1lambda(5)-diazane is a chemical compound with the molecular formula C10H23N2O2. It is known for its unique structure and properties, which make it a subject of interest in various scientific fields .
Métodos De Preparación
The synthesis of 2-(2,2-Diethoxy-1-methylethylidene)-1,1,1-trimethyl-1lambda(5)-diazane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazinium salts with diethoxy compounds under specific temperature and pressure conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .
Análisis De Reacciones Químicas
2-(2,2-Diethoxy-1-methylethylidene)-1,1,1-trimethyl-1lambda(5)-diazane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-(2,2-Diethoxy-1-methylethylidene)-1,1,1-trimethyl-1lambda(5)-diazane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Research studies explore its potential biological activities and interactions with biomolecules.
Medicine: Investigations are ongoing to determine its potential therapeutic applications, including its role as a pharmacological agent.
Industry: It is utilized in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(2,2-Diethoxy-1-methylethylidene)-1,1,1-trimethyl-1lambda(5)-diazane involves its interaction with specific molecular targets and pathways. It may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar compounds to 2-(2,2-Diethoxy-1-methylethylidene)-1,1,1-trimethyl-1lambda(5)-diazane include:
Ethanamine, N-(2,2-diethoxy-1-methylethylidene)-2-ethoxy-: This compound shares structural similarities and may exhibit comparable chemical properties.
Cyclopropane, (2,2-dimethoxy-1-methylethylidene)-: Another structurally related compound with distinct chemical behaviors.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical reactivity, which differentiates it from these similar compounds .
Propiedades
Número CAS |
18955-85-6 |
|---|---|
Fórmula molecular |
C10H23N2O2+ |
Peso molecular |
203.30 g/mol |
Nombre IUPAC |
[(Z)-1,1-diethoxypropan-2-ylideneamino]-trimethylazanium |
InChI |
InChI=1S/C10H23N2O2/c1-7-13-10(14-8-2)9(3)11-12(4,5)6/h10H,7-8H2,1-6H3/q+1/b11-9- |
Clave InChI |
KGQNFXXUJCJEON-LUAWRHEFSA-N |
SMILES isomérico |
CCOC(/C(=N\[N+](C)(C)C)/C)OCC |
SMILES canónico |
CCOC(C(=N[N+](C)(C)C)C)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Benzoyl chloride, 2-chloro-4-(methylsulfonyl)-3-[(2,2,2-trifluoroethoxy)methyl]-](/img/structure/B15179318.png)









